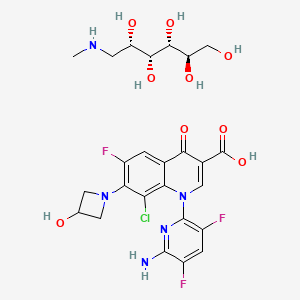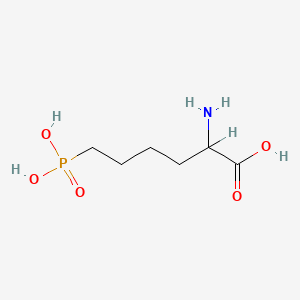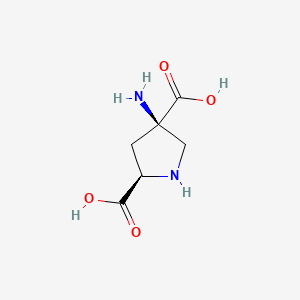
Delafloxacinmeglumin
Übersicht
Beschreibung
Delafloxacin meglumine is a novel anionic fluoroquinolone antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP) caused by various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . Delafloxacin meglumine is unique due to its weakly acidic nature, which enhances its potency in acidic environments .
Wissenschaftliche Forschungsanwendungen
Delafloxacin-Meglumin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Synthese und Eigenschaften von Fluorchinolon-Antibiotika zu untersuchen.
Medizin: Es wird umfassend für seine klinische Wirksamkeit bei der Behandlung von ABSSSIs und CABP erforscht
5. Wirkmechanismus
Delafloxacin übt seine antibakterielle Wirkung durch Hemmung der bakteriellen DNA-Topoisomerase IV und DNA-Gyrase (Topoisomerase II) aus. Diese Enzyme sind entscheidend für die bakterielle DNA-Replikation und Transkription. Durch die Verhinderung der Entspannung positiver Supercoils, die während der DNA-Replikation eingeführt werden, stört Delafloxacin den bakteriellen DNA-Replikationsprozess und führt zum Tod der Bakterienzellen .
Wirkmechanismus
Target of Action
Delafloxacin meglumine primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This interaction prevents the relaxation of positive supercoils introduced during the DNA elongation process . The resultant strain inhibits further elongation, thereby interfering with bacterial DNA replication .
Biochemical Pathways
The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the bacterial DNA replication process . This disruption leads to the cessation of bacterial cell growth and eventually results in cell death .
Pharmacokinetics
It has excellent oral bioavailability, distribution, and penetration to various sites of infection . Delafloxacin exerts a minimal effect on cytochrome P450 enzymes, which reduces the risk of drug-drug interactions . A high-caloric meal 30 minutes before dosing can decrease the peak plasma concentration (Cmax) of delafloxacin by approximately 21%, indicating an overall delay in absorption .
Result of Action
The result of delafloxacin’s action is the effective killing of bacterial cells . It is used for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by a number of Gram-positive and Gram-negative organisms including MRSA and Pseudomonas aeruginosa .
Action Environment
The unique chemical structure of delafloxacin renders it a weak acid, which results in increased potency in acidic environments . This property allows for increased intracellular penetration and enhanced bactericidal activity under acidic conditions that characterize the infectious milieu at a number of sites . This may be particularly advantageous against methicillin-resistant Staphylococcus aureus (MRSA), for which the significance of the intracellular mode of survival is increasingly being recognized .
Biochemische Analyse
Biochemical Properties
Delafloxacin Meglumine’s unique chemical structure enhances its antibacterial activity in acidic environments such as occurs in acute bacterial skin and skin structure infections . It primarily exists as an uncharged molecule in acidic pH, which facilitates transmembrane passage and concentration within the bacterium .
Cellular Effects
Delafloxacin Meglumine’s unique chemical structure allows it to penetrate bacterial cells effectively. Once inside the cell, where pH is neutral, Delafloxacin Meglumine is deprotonated and resides within the bacterium in ionic form .
Molecular Mechanism
Delafloxacin Meglumine acts via equipotent targeting of the bacterial enzymes topoisomerase IV and DNA gyrase . Its potent in vitro activity against a broad spectrum of relevant Gram-positive and Gram-negative bacteria, including those carrying specific resistance mutations such as MRSA, is a testament to its effective molecular mechanism .
Temporal Effects in Laboratory Settings
The structure of Delafloxacin Meglumine has been analyzed by various spectroscopic methods, including infrared absorption (IR), ultraviolet absorption (UV), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis . These studies provide insights into the stability and degradation of Delafloxacin Meglumine over time.
Dosage Effects in Animal Models
In pivotal phase 3 trials, Delafloxacin Meglumine demonstrated noninferior efficacy to vancomycin plus aztreonam and was generally well tolerated . The effects of Delafloxacin Meglumine varied with different dosages, with most treatment-related adverse events being mild to moderate in severity .
Metabolic Pathways
Delafloxacin Meglumine is primarily metabolized via glucuronidation mediated by UDP glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-3, and UDP-glucuronosyltransferase 2B15 . Less than 1% is metabolized via oxidation .
Transport and Distribution
The unique chemical structure of Delafloxacin Meglumine, which renders it a weakly acidic molecule, facilitates its transport and distribution within cells and tissues .
Subcellular Localization
Once Delafloxacin Meglumine has gained entry within the cell, where pH is neutral, it resides within the bacterium in ionic form
Vorbereitungsmethoden
Die Herstellung von Delafloxacin-Meglumin umfasst mehrere Schritte:
Synthese von Delafloxacin: Die Synthese beginnt mit der Herstellung von Delafloxacin, wobei 1-(6-Amino-3,5-Difluorpyridin-2-yl)-8-Chlor-6-Fluor-7-(3-Hydroxyazetidin-1-yl)-4-Oxo-chinolin-3-carbonsäure mit geeigneten Reagenzien unter kontrollierten Bedingungen umgesetzt wird.
Bildung des Megluminsalzes: Das hochreine Delafloxacin wird dann mit Meglumin umgesetzt, um Delafloxacin-Megluminsalz zu bilden. .
Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung des Einsatzes von Lösungsmitteln und Reagenzien .
Analyse Chemischer Reaktionen
Delafloxacin-Meglumin durchläuft verschiedene chemische Reaktionen:
Chelatbildung: Wie andere Fluorchinolone chelatiert Delafloxacin Metalle wie Aluminium, Magnesium, Eisen und Zink.
Glucuronidierung: Delafloxacin wird hauptsächlich durch Glucuronidierung metabolisiert, wobei Enzyme wie UGT1A1, UGT1A3 und UGT2B15 beteiligt sind.
Oxidativer Metabolismus: Obwohl minimal, durchläuft Delafloxacin auch einen oxidativen Metabolismus.
Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen Metallionen für die Chelatbildung und Glucuronsäurederivate für die Glucuronidierung. Die Hauptprodukte, die gebildet werden, umfassen Metallchelatkomplexe und Glucuronidkonjugate .
Vergleich Mit ähnlichen Verbindungen
Delafloxacin wird mit anderen Fluorchinolonen wie Ciprofloxacin, Levofloxacin und Moxifloxacin verglichen:
Wirksamkeit in sauren Umgebungen: Delafloxacin ist einzigartig in seiner erhöhten Wirksamkeit in sauren Umgebungen, im Gegensatz zu anderen Fluorchinolonen, die unter solchen Bedingungen ihre Wirksamkeit verlieren.
Sicherheitsprofil: Delafloxacin hat eine minimale Wirkung auf Cytochrom-P450-Enzyme und das korrigierte QT-Intervall, wodurch es für Patienten mit bestimmten Erkrankungen sicherer ist.
Ähnliche Verbindungen umfassen Ciprofloxacin, Levofloxacin und Moxifloxacin, die ebenfalls Fluorchinolon-Antibiotika sind, die zur Behandlung verschiedener bakterieller Infektionen eingesetzt werden .
Eigenschaften
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
| Record name | Delafloxacin meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352458-37-8 | |
| Record name | Delafloxacin meglumine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delafloxacin meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAFLOXACIN MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)


![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
